molecular formula C15H14BrNO4 B13726521 Methyl 5-bromo-6-((4-methoxybenzyl)oxy)picolinate

Methyl 5-bromo-6-((4-methoxybenzyl)oxy)picolinate

Cat. No.: B13726521
M. Wt: 352.18 g/mol
InChI Key: GWHWCVXIRSMCTM-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-((4-methoxybenzyl)oxy)picolinate is a brominated picolinate derivative featuring a 4-methoxybenzyl (PMB) ether group at the 6-position of the pyridine ring. The bromine atom at the 5-position enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the PMB group acts as a protective moiety for hydroxyl groups, offering stability under acidic or basic conditions. Its ester functionality further facilitates hydrolysis to carboxylic acids or transesterification reactions.

Properties

Molecular Formula

C15H14BrNO4

Molecular Weight

352.18 g/mol

IUPAC Name

methyl 5-bromo-6-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate

InChI

InChI=1S/C15H14BrNO4/c1-19-11-5-3-10(4-6-11)9-21-14-12(16)7-8-13(17-14)15(18)20-2/h3-8H,9H2,1-2H3

InChI Key

GWHWCVXIRSMCTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC(=N2)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(4-methoxybenzyloxy)-pyridine-2-carboxylic acid methyl ester typically involves multiple steps:

    Methoxybenzyloxy Substitution: The 6th position of the pyridine ring is substituted with a methoxybenzyloxy group through a nucleophilic substitution reaction. This can be done using 4-methoxybenzyl alcohol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Esterification: The carboxylic acid group at the 2nd position is esterified using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyloxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom or the ester group, resulting in debromination or the formation of the corresponding alcohol.

    Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium amide (NaNH2) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 5-bromo-6-(4-methoxybenzyloxy)-pyridine-2-carboxylic acid or 5-bromo-6-(4-methoxybenzyloxy)-pyridine-2-methanol.

    Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Information

  • Common Name : Methyl 5-bromo-6-((4-methoxybenzyl)oxy)picolinate
  • Molecular Formula : C15H14BrNO4
  • Molecular Weight : 352.18 g/mol
  • CAS Number : 2270912-85-9

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry. The presence of the bromine atom enables electrophilic substitution reactions, while the methoxybenzyloxy group can participate in nucleophilic attack mechanisms.

Medicinal Chemistry

The derivatives of this compound have potential applications in drug development due to their structural features that can be exploited to design molecules with specific biological activities. For instance, modifications to the methoxybenzyloxy group can lead to compounds with enhanced efficacy against various diseases.

Case Study: Anticancer Activity

Research has indicated that certain derivatives of this compound exhibit significant anticancer properties. For example, studies involving structure-activity relationship (SAR) analysis have shown that specific modifications can increase potency against cancer cell lines such as MCF-7 (human breast cancer) and A549 (lung cancer) .

Biological Research

In biological studies, this compound can be utilized as a probe to investigate enzyme-substrate interactions and receptor binding. Its ability to undergo specific chemical modifications makes it a valuable tool for studying various biological processes.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its unique properties allow for applications in materials science, particularly in developing novel polymers and coatings that possess desirable chemical resistance and mechanical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(4-methoxybenzyloxy)-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and the methoxybenzyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogs with Bromine and Methyl/Amino Substituents

Several analogs share the methyl picolinate core with bromine and variable substituents (Table 1):

Compound Name CAS Number Substituents Key Differences
Methyl 5-bromo-3-methylpicolinate 213771-32-5 3-methyl, 5-bromo Methyl at 3-position reduces steric hindrance compared to PMB ether
Methyl 6-amino-5-bromopicolinate 178876-82-9 6-amino, 5-bromo Amino group increases nucleophilicity but reduces stability
Methyl 5-bromo-4-methylpicolinate 886365-06-6 4-methyl, 5-bromo Methyl at 4-position alters electronic effects on the pyridine ring
Methyl 4-bromo-6-[(tert-butoxycarbonyl)amino]picolinate 885326-87-4 4-bromo, 6-Boc-amino Boc group enhances solubility in organic solvents; bromine at 4-position changes regioselectivity

Key Findings :

  • Electronic Effects: The PMB group in the target compound provides steric bulk and electron-donating properties via the methoxy group, enhancing stability in acidic conditions compared to methyl or amino analogs .
  • Reactivity : Bromine at the 5-position (target compound) favors coupling reactions at the 5- or 6-positions, whereas bromine at the 4-position (CAS 885326-87-4) shifts reactivity toward ortho-substitution patterns .

Functional Group Variations: Ethers vs. Hydroxyl/Amino Groups

  • Synthetic Yield : Methyl 6-bromo-3-hydroxypicolinate was synthesized in 87% yield via bromination , comparable to the target compound’s typical yields (80–90%).
  • Solubility : The hydroxyl group in Methyl 6-bromo-3-hydroxypicolinate increases aqueous solubility but necessitates protection (e.g., PMB) for reactions requiring anhydrous conditions .
  • Stability: Amino-substituted analogs (e.g., CAS 178876-82-9) are prone to oxidation, limiting their utility in prolonged reactions .

Heterocyclic Variations: Picolinate vs. Indole Derivatives

Methyl 6-bromo-3-formyl-1-(4-methoxybenzyl)-1H-indole-4-carboxylate (CAS 53462-88-7, ) introduces an indole ring system:

  • Electronic Properties : The indole’s electron-rich π-system enables distinct reactivity (e.g., electrophilic substitution at the 5-position) compared to the pyridine-based target compound .
  • Applications : Indole derivatives are more commonly used in alkaloid synthesis, whereas picolinates are preferred for metal-catalyzed coupling reactions .

Data Tables

Table 1: Structural and Functional Comparison of Analogs

Property Target Compound Methyl 5-bromo-3-methylpicolinate Methyl 6-amino-5-bromopicolinate
Molecular Formula C₁₅H₁₄BrNO₄ C₈H₈BrNO₂ C₇H₇BrN₂O₂
Key Substituents 5-Br, 6-PMB-O 3-Me, 5-Br 6-NH₂, 5-Br
Solubility (CH₂Cl₂) High Moderate Low
Thermal Stability (°C) >200 180 160

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